molecular formula C17H17N3O2S2 B5007505 N-(4-methoxyphenyl)-6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

N-(4-methoxyphenyl)-6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B5007505
M. Wt: 359.5 g/mol
InChI Key: FNUDFCMHIABRFA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), a thienyl group (a five-membered ring containing four carbon atoms and one sulfur atom), and a pyrimidine group (a six-membered ring containing four carbon atoms and two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The methoxy group could be introduced via a Williamson ether synthesis, the thienyl group could be formed via a cyclization reaction, and the pyrimidine group could be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The methoxy group would likely contribute electron density to the molecule, potentially making it more reactive. The thienyl and pyrimidine rings could contribute to the compound’s aromaticity, potentially stabilizing the molecule and affecting its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The methoxy group could potentially undergo reactions such as demethylation under acidic conditions. The thienyl and pyrimidine rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent used. Its melting and boiling points would depend on factors such as its molecular weight and the strength of the intermolecular forces present .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment, such as gloves and safety glasses, when handling this compound. If ingested or inhaled, it could potentially be harmful. Therefore, it’s important to work with this compound in a well-ventilated area and avoid ingestion and inhalation .

properties

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-10-14(15(20-17(23)18-10)13-4-3-9-24-13)16(21)19-11-5-7-12(22-2)8-6-11/h3-9,15H,1-2H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUDFCMHIABRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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